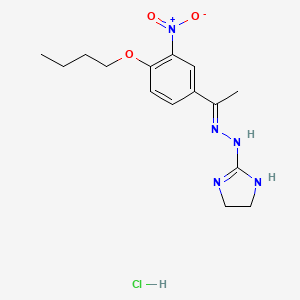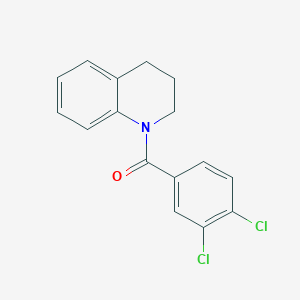![molecular formula C20H17N5 B5699525 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as DIPY, is a heterocyclic compound that has shown potential in various scientific research applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of topoisomerase IIα and the PI3K/Akt/mTOR signaling pathway. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of acetylcholinesterase and the NF-κB signaling pathway. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of bacterial DNA gyrase and fungal lanosterol 14α-demethylase.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to reduce oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its potential as a therapeutic agent in cancer, neurological disorders, and infectious diseases. The limitations of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
For 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action. Additionally, the development of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling reaction, and copper-catalyzed azide-alkyne cycloaddition reaction. The one-pot synthesis involves the reaction of 2-aminobenzonitrile, 3-methylphenylboronic acid, and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-3-methylphenylboronic acid and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The copper-catalyzed azide-alkyne cycloaddition reaction involves the reaction of 2-azido-3-methylphenylboronic acid and 1-ethynyl-2-(2,3-dihydro-1H-indol-1-yl)benzene in the presence of copper catalyst and base.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-14-5-4-7-16(11-14)25-20-17(12-23-25)19(21-13-22-20)24-10-9-15-6-2-3-8-18(15)24/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFXLPCVOESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)


![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)